N-ethyltetrahydro-2H-pyran-4-amine hydrochloride

Description

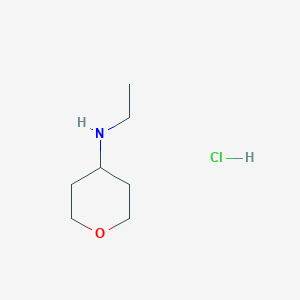

N-Ethyltetrahydro-2H-pyran-4-amine hydrochloride is a bicyclic amine hydrochloride derivative with a tetrahydropyran (oxane) core. Its molecular formula is C₇H₁₆ClNO, and it has a molecular weight of 165.66 g/mol . The compound is identified by multiple CAS numbers, including 211814-15-2 and 1158623-65-4 , which may reflect variations in stereochemistry, synthesis routes, or supplier-specific designations. Structurally, it features an ethyl group attached to the nitrogen atom of the tetrahydropyran-4-amine scaffold, with the hydrochloride salt enhancing its solubility and stability for industrial and research applications .

Properties

IUPAC Name |

N-ethyloxan-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-2-8-7-3-5-9-6-4-7;/h7-8H,2-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHAUERBFDJYWDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCOCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyltetrahydro-2H-pyran-4-amine hydrochloride typically involves the reaction of tetrahydro-2H-pyran-4-amine with ethylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the ethylation process. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-ethyltetrahydro-2H-pyran-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo substitution reactions where the ethyl group or the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

Oxidation: Formation of oxides and ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted pyran derivatives.

Scientific Research Applications

While comprehensive data tables and well-documented case studies focusing solely on the applications of "N-ethyltetrahydro-2H-pyran-4-amine hydrochloride" are not available in the provided search results, the following information can be compiled from the given sources:

Chemical Information

this compound has the molecular formula and a molecular weight of 165.66 g/mol . Synonyms include N-ethyloxan-4-amine hydrochloride .

Related Research

this compound is related to tetrahydropyran derivatives, which have been investigated for neuroprotective effects, antidepressant activity, and anticancer properties. Studies on related tetrahydropyran derivatives have shown potential in reducing oxidative stress markers and improving cell viability under neurotoxic conditions, suggesting neuroprotective effects. Research has also explored the antidepressant potential of similar compounds, indicating they may enhance serotonergic transmission through selective serotonin reuptake inhibition. Additionally, preliminary studies have demonstrated that tetrahydropyran derivatives exhibit cytotoxic effects against various cancer cell lines, possibly through apoptosis induction and cell cycle arrest mechanisms.

Mechanism of Action

The mechanism of action of N-ethyltetrahydro-2H-pyran-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Key Observations:

- Alkyl vs. In contrast, aromatic substituents (e.g., phenyl or trifluoromethylphenyl ) enhance lipophilicity, which may influence membrane permeability in pharmacological contexts.

- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in 4-(3-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine hydrochloride introduces strong electron-withdrawing effects, stabilizing the molecule against metabolic degradation .

Physicochemical and Industrial Relevance

Industrial Availability

The compound is commercially available from suppliers like CymitQuimica and ECHEMI , with purity levels up to 99% and packaging options ranging from 250 mg to 25 kg . Its analogues, such as the trifluoromethylphenyl and dimethoxyphenyl derivatives, are typically custom-synthesized for research purposes .

Biological Activity

N-ethyltetrahydro-2H-pyran-4-amine hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and biological research due to its potential therapeutic properties and mechanisms of action. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

This compound is characterized by its unique molecular structure, which includes a tetrahydropyran ring. The synthesis typically involves several steps that optimize yield and purity. Various reaction conditions such as temperature and solvent choice are crucial for successful synthesis .

The biological activity of this compound is primarily attributed to its role as a ligand that interacts with specific receptors or enzymes. This interaction can modulate various cellular processes, leading to significant biological effects. The compound's ability to bind to molecular targets allows it to influence biochemical pathways, which is essential for its potential therapeutic applications .

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antitumor Activity : The compound has been investigated for its potential in cancer therapy, particularly in inhibiting tumor growth through apoptosis induction .

- Enzyme Inhibition : It has shown promise as an inhibitor of specific protein methyltransferases, which are involved in regulating gene expression and cellular functions .

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases .

Case Studies

- Antitumor Efficacy : In a study involving glioblastoma cells, this compound demonstrated significant cytotoxicity, leading to increased apoptosis and cell cycle arrest at the M phase. This suggests its potential as an anti-cancer agent .

- Inhibition of Methyltransferases : A detailed investigation revealed that the compound selectively inhibits EZH2, a critical enzyme involved in histone methylation. This inhibition leads to a decrease in H3K27me3 levels, which is associated with tumorigenesis .

Data Tables

Q & A

Basic: What analytical methods are recommended for characterizing N-ethyltetrahydro-2H-pyran-4-amine hydrochloride in research settings?

Answer:

Characterization of this compound requires a combination of spectroscopic and chromatographic techniques:

- UV-Vis Spectroscopy : The compound exhibits a λmax at 255 nm, useful for preliminary identification and purity assessment .

- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) : A validated RP-HPLC method, similar to those used for structurally related amines (e.g., amitriptyline hydrochloride), can resolve impurities and quantify purity ≥98% .

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are critical for structural confirmation, particularly for distinguishing the tetrahydropyran ring and ethylamine substituents. Protocols from analogous 4-amidotetrahydropyran syntheses (e.g., monitoring reaction progress via TLC) can be adapted .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .

- Storage : Store at -20°C in airtight containers to maintain stability over ≥5 years .

- Waste Disposal : Segregate hazardous waste and follow institutional guidelines for organic hydrochlorides. Neutralize residues with dilute sodium bicarbonate before disposal .

Advanced: How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:

Key strategies include:

- Multi-Step Reaction Design : Adopt a chain reaction approach (e.g., reduction, etherification, amination) similar to dapoxetine hydrochloride synthesis, ensuring intermediates are purified via silica gel chromatography .

- Catalytic System Optimization : Use acetonitrile as a solvent with acetyl chloride catalysis, as demonstrated in 4-amidotetrahydropyran syntheses, to enhance reaction efficiency .

- Purity Monitoring : Employ inline UV detection during HPLC to identify and eliminate side products early in the synthesis .

Advanced: How do structural analogs of this compound influence pharmacological activity studies?

Answer:

- Comparative Pharmacophore Analysis : Replace the tetrahydropyran moiety with piperidine (e.g., despropionyl fentanyl analogs) to study steric and electronic effects on receptor binding .

- Functional Group Substitution : Modify the ethylamine group to dimethylamine (see ’s SMILES CCNC1=NC(=NC(=C1)C)C2=CC=NC=C2) to assess changes in bioavailability and metabolic stability .

Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?

Answer:

- Cross-Validation : Compare NMR chemical shifts with computational models (e.g., PubChem’s InChI/SMILES data) to verify tetrahydropyran ring conformation and substituent positioning .

- High-Resolution Mass Spectrometry (HRMS) : Resolve ambiguities in molecular ion peaks (e.g., m/z 153.61 for C5H12ClNO2) to confirm the hydrochloride salt’s stoichiometry .

Basic: What are the key considerations for storing this compound to ensure stability?

Answer:

- Temperature Control : Maintain -20°C storage to prevent degradation; avoid repeated freeze-thaw cycles .

- Moisture Protection : Use desiccants in storage containers, as hydrochlorides are hygroscopic and prone to hydrolysis .

Advanced: How to design experiments to assess the compound’s reactivity in novel synthetic pathways?

Answer:

- Retrosynthetic Analysis : Apply AI-powered tools (e.g., Template_relevance models) to predict feasible routes, such as coupling tetrahydropyran intermediates with ethylamine via reductive amination .

- Kinetic Studies : Monitor reaction progress under varying temperatures (20–80°C) and solvent polarities (e.g., acetonitrile vs. DMF) to optimize nucleophilic substitution reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.